molecular formula C15H23NO6 B4000487 N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine;oxalic acid

N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine;oxalic acid

Cat. No.: B4000487
M. Wt: 313.35 g/mol
InChI Key: HFFLRAKKHYLODZ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an amine group attached to a phenoxyethyl chain, with an oxalic acid moiety. Its molecular formula is C13H21NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine typically involves the reaction of 4-ethoxyphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine is unique due to its specific ethoxyphenoxyethyl structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-4-15-12-5-7-13(8-6-12)16-10-9-14-11(2)3;3-1(4)2(5)6/h5-8,11,14H,4,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLRAKKHYLODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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